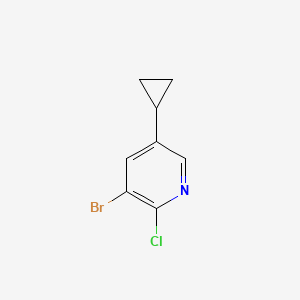
3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H18O2. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a 3-methylbenzyl ether substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzoic acid
Reduction: 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the aromatic structure allows for interactions with hydrophobic regions of biomolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
3,4-Dimethylbenzaldehyde: Lacks the 3-methylbenzyl ether substituent.
2,4-Dimethylbenzaldehyde: Different substitution pattern on the aromatic ring.
Uniqueness
3,4-Dimethyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to the presence of both methyl groups and a 3-methylbenzyl ether substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
3,4-dimethyl-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O2/c1-12-5-4-6-15(9-12)11-19-17-14(3)13(2)7-8-16(17)10-18/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
LUCRPKOIZYTMCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC(=C2C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


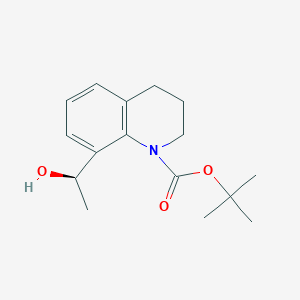
![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
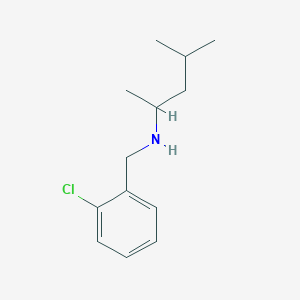
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
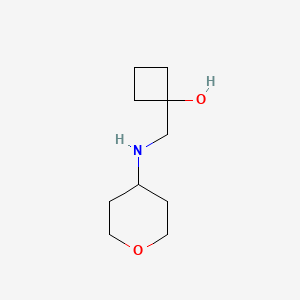
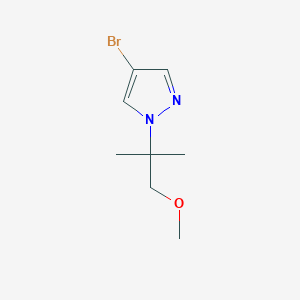
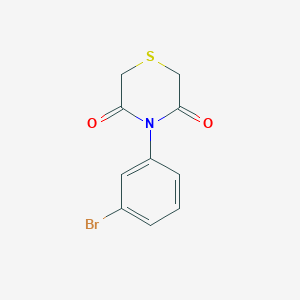
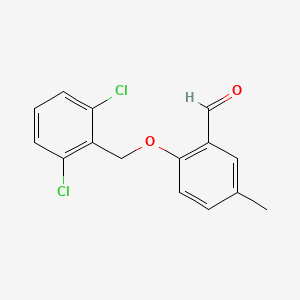
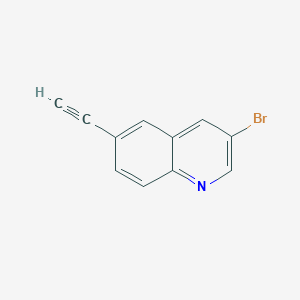
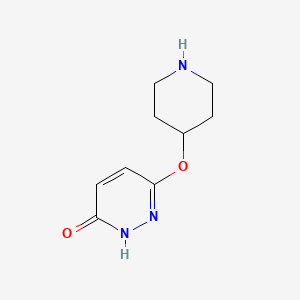
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
